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molecular formula C12H14N2O B8720312 9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 59562-54-8

9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B8720312
M. Wt: 202.25 g/mol
InChI Key: AFGAANMXGGULAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03935197

Procedure details

A solution of 54.0g of 2-amino-3-methylpyridine, 144.0g of methyl butyrylacetate, 5.0g of p-toluenesulfonic acid, and 750ml of ethylene glycol monomethyl ether is heated in a nitrogen atmosphere, under reflux, for 60 hours. The solution is concentrated to dryness in vacuo, and the residual oil extracted with two 250ml portions of pentane. The pentane solution is concentrated to a volume of 250ml and cooled at -30°C to yield the title compound, melting point 59°-60°C.
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
144.0g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([CH2:14][C:15](OC)=[O:16])(=O)[CH2:10][CH2:11][CH3:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>COCCO>[CH3:8][C:7]1[C:2]2=[N:1][C:9]([CH2:10][CH2:11][CH3:12])=[CH:14][C:15](=[O:16])[N:3]2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
144.0g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
750 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux, for 60 hours
Duration
60 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residual oil extracted with two 250ml portions of pentane
CONCENTRATION
Type
CONCENTRATION
Details
The pentane solution is concentrated to a volume of 250ml

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CN2C1=NC(=CC2=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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